X-376
X-376
X-376 is an ALK inhibitor and potentially useful in non-small cell lung cancer.
Brand Name:
Vulcanchem
CAS No.:
1365267-27-1
VCID:
VC0547281
InChI:
InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1
SMILES:
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C
Molecular Formula:
C25H25Cl2FN6O3
Molecular Weight:
547.4124
X-376
CAS No.: 1365267-27-1
Inhibitors
VCID: VC0547281
Molecular Formula: C25H25Cl2FN6O3
Molecular Weight: 547.4124
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1365267-27-1 |
---|---|
Product Name | X-376 |
Molecular Formula | C25H25Cl2FN6O3 |
Molecular Weight | 547.4124 |
IUPAC Name | 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide |
Standard InChI | InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 |
Standard InChIKey | ONPGOSVDVDPBCY-CQSZACIVSA-N |
SMILES | CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C |
Appearance | Solid powder |
Description | X-376 is an ALK inhibitor and potentially useful in non-small cell lung cancer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | X-376; X 376; X376 |
Reference | 1: Sullivan I, Planchard D. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. Ther Adv Med Oncol. 2016 Jan;8(1):32-47. doi: 10.1177/1758834015617355. Review. PubMed PMID: 26753004; PubMed Central PMCID: PMC4699265. 2: Qiu W, Yuchi M, Ding M, Tessier D, Fenster A. Needle segmentation using 3D Hough transform in 3D TRUS guided prostate transperineal therapy. Med Phys. 2013 Apr;40(4):042902. doi: 10.1118/1.4795337. PubMed PMID: 23556924. 3: Lovly CM, Heuckmann JM, de Stanchina E, Chen H, Thomas RK, Liang C, Pao W. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. Cancer Res. 2011 Jul 15;71(14):4920-31. doi: 10.1158/0008-5472.CAN-10-3879. Epub 2011 May 25. PubMed PMID: 21613408; PubMed Central PMCID: PMC3138877. 4: Byrne PV. Human myeloid cells possessing high-affinity receptors for granulocyte-macrophage colony stimulating factor. Leuk Res. 1989;13(2):117-26. PubMed PMID: 2538682. |
PubChem Compound | 56960447 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume